molecular formula C13H11FN2O B1341182 N-(3-Amino-4-fluorophenyl)benzamide CAS No. 866023-58-7

N-(3-Amino-4-fluorophenyl)benzamide

Cat. No.: B1341182
CAS No.: 866023-58-7
M. Wt: 230.24 g/mol
InChI Key: PXDSPSVHSIFKEQ-UHFFFAOYSA-N
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Description

N-(3-Amino-4-fluorophenyl)benzamide is an organic compound with the molecular formula C13H11FN2O It consists of a benzamide core substituted with an amino group at the 3-position and a fluorine atom at the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-fluorophenyl)benzamide typically involves the acylation of 3-amino-4-fluoroaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to improve efficiency and yield. The use of microflow systems allows for better control over reaction parameters, leading to higher selectivity and reduced by-product formation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-Amino-4-fluorophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Amino-4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects .

Comparison with Similar Compounds

  • N-(4-Fluorophenyl)benzamide
  • N-(2-Amino-4-fluorophenyl)benzamide
  • N-(3-Amino-4-methylphenyl)benzamide

Comparison: N-(3-Amino-4-fluorophenyl)benzamide is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and binding properties. Compared to N-(4-Fluorophenyl)benzamide, the presence of the amino group in the meta position can lead to different electronic and steric effects, impacting its chemical behavior and biological activity .

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDSPSVHSIFKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294789
Record name N-(3-Amino-4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866023-58-7
Record name N-(3-Amino-4-fluorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866023-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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